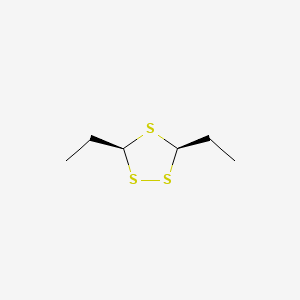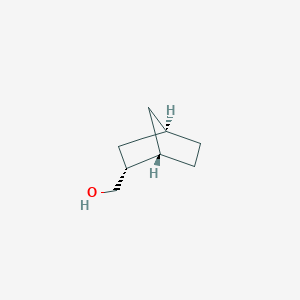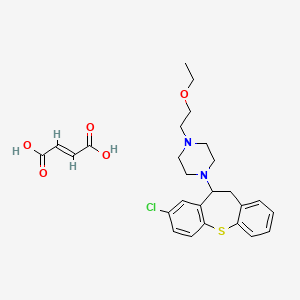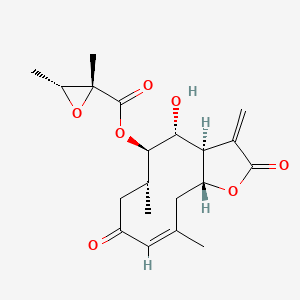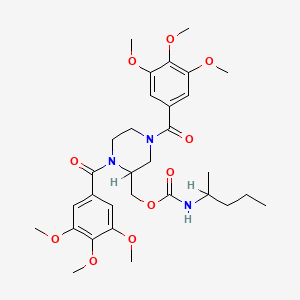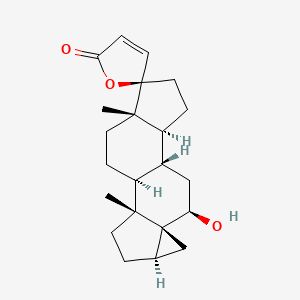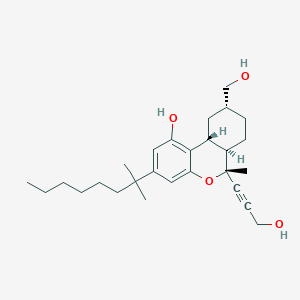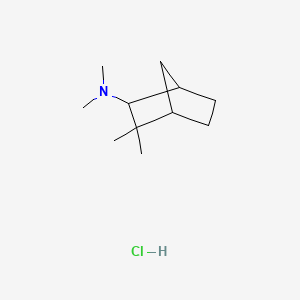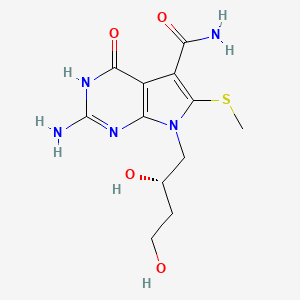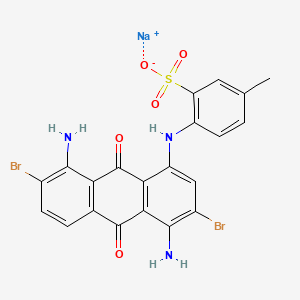
Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate: is a complex organic compound with significant applications in various fields. It is characterized by its unique structure, which includes multiple functional groups such as amino, bromine, and sulfonate groups. This compound is often used in scientific research due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate involves multiple steps
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: De-brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine: Its structure allows for modifications that can enhance its therapeutic properties.
Industry: In industrial applications, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles and other materials.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The amino and bromine groups allow for binding to specific proteins and enzymes, altering their activity. The sulfonate group enhances the compound’s solubility, facilitating its transport within biological systems. The overall mechanism involves the modulation of biochemical pathways, leading to the desired therapeutic or diagnostic effects.
Comparación Con Compuestos Similares
- Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulfonate
- Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenylsulfonate
Uniqueness: Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate is unique due to the presence of the toluene-3-sulphonate group, which imparts distinct chemical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Propiedades
Número CAS |
83027-42-3 |
|---|---|
Fórmula molecular |
C21H14Br2N3NaO5S |
Peso molecular |
603.2 g/mol |
Nombre IUPAC |
sodium;2-[(4,8-diamino-3,7-dibromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15Br2N3O5S.Na/c1-8-2-5-12(14(6-8)32(29,30)31)26-13-7-11(23)19(25)17-16(13)21(28)15-9(20(17)27)3-4-10(22)18(15)24;/h2-7,26H,24-25H2,1H3,(H,29,30,31);/q;+1/p-1 |
Clave InChI |
NWIVJLXHYXNBIE-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC(=C4N)Br)N)Br)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
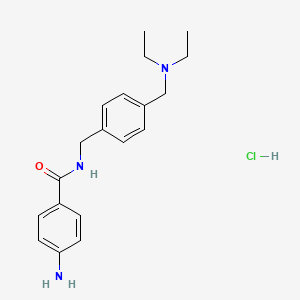
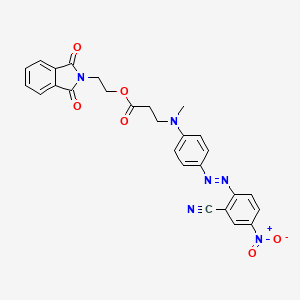
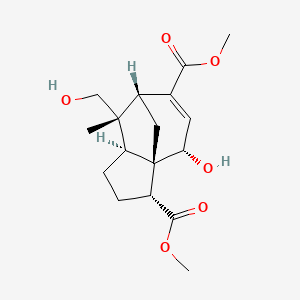
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
